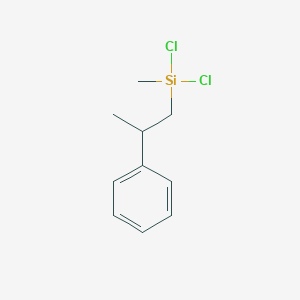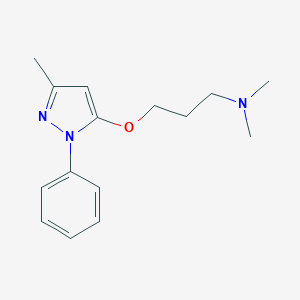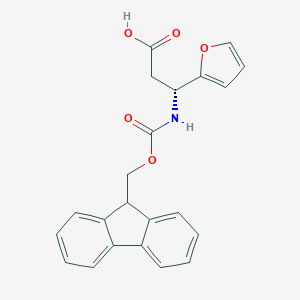
三碘化镓
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gallium triiodide is an inorganic compound with the chemical formula GaI₃. It is a yellow hygroscopic solid and is the most common iodide of gallium . In its solid state, it exists as a dimer, Ga₂I₆, and when vaporized, it forms GaI₃ molecules with D₃h symmetry . Gallium triiodide is primarily used in the chemical vapor transport method for growing crystals of gallium arsenide, where iodine acts as the transport agent .
科学研究应用
Gallium triiodide has several applications in scientific research:
Catalysis: It is used as a catalyst in Biginelli-type reactions to synthesize dihydropyrimidine-2(1H)-one derivatives.
Stereoselective Synthesis: It is a reagent for the stereoselective synthesis of (Z)-β-iodo Baylis–Hillman adducts and for aza-Prins cyclization.
Energy Conversion Devices: Gallium triiodide is a precursor for synthesizing highly crystalline gallium nitride crystals, which are used in energy conversion devices.
High-Purity Chalcogenide Glasses: It is a starting material for synthesizing high-purity chalcogenide glasses.
作用机制
Target of Action
Gallium triiodide is an inorganic compound with the formula GaI3 . It is primarily used in the production of semiconductors, gallium nitride crystals, and organic synthesis . .
Mode of Action
In the solid state, it exists as the dimer Ga2I6 . When vaporized, it forms GaI3 molecules of D3h symmetry where the Ga–I distance is 2.458 Angstroms .
Biochemical Pathways
It is known that gallium triiodide can be reduced with gallium metal to give a green-colored gallium(i) iodide . This species is useful for the preparation of gallium(I) and gallium(II) compounds .
Result of Action
It is known to be a high melting point inorganic solid with low volatility , which may influence its interactions with biological systems.
Action Environment
Environmental factors can influence the action, efficacy, and stability of gallium triiodide. For instance, it is a yellow hygroscopic solid , meaning it absorbs moisture from the air, which could potentially affect its stability and efficacy. Furthermore, it decomposes in water , which could limit its use in aqueous environments or biological systems.
生化分析
Biochemical Properties
It is known that gallium can substitute for iron in several human proteins . This substitution can disrupt iron-dependent processes, which could potentially influence the function of enzymes, proteins, and other biomolecules .
Cellular Effects
Gallium compounds have been shown to inhibit cell cycle distribution by regulating the expression of cyclin-dependent kinases (Cdk 2) and cyclins (cyclin A and cyclin E) .
Molecular Mechanism
When vaporized, it forms GaI3 molecules of D3h symmetry where the Ga–I distance is 2.458 Angstroms . Gallium triiodide can be reduced with gallium metal to give a green-colored gallium (I) iodide .
Temporal Effects in Laboratory Settings
It is known that it has a high melting point and low volatility .
Dosage Effects in Animal Models
Gallium compounds have shown therapeutic effects in animal models of diseases such as rheumatoid arthritis and multiple sclerosis .
Metabolic Pathways
Gallium can substitute for iron in several human proteins, potentially affecting iron-dependent metabolic pathways .
Transport and Distribution
Gallium can bind to the iron transport protein transferrin, suggesting that it may follow similar uptake and transport mechanisms .
Subcellular Localization
Given its potential to substitute for iron in proteins, it may be found in locations where iron-containing proteins are present .
准备方法
Synthetic Routes and Reaction Conditions: Gallium triiodide can be synthesized by the direct reaction of elemental gallium with iodine. The reaction is typically carried out in a sealed tube at elevated temperatures:
2 Ga+3 I2→2 GaI3
This reaction produces gallium triiodide as a yellow solid .
Industrial Production Methods: In industrial settings, gallium triiodide is produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is often purified by sublimation, taking advantage of its relatively low boiling point of 340°C .
Types of Reactions:
Reduction: Gallium triiodide can be reduced with elemental gallium to form gallium(I) iodide, a green-colored compound.
Substitution: Gallium triiodide can undergo substitution reactions with various ligands to form organogallium compounds. For example, it reacts with alkyl or aryl lithium reagents to form gallium alkyls or aryls.
Common Reagents and Conditions:
Reducing Agents: Elemental gallium is commonly used as a reducing agent.
Substitution Reagents: Alkyl or aryl lithium reagents are used for substitution reactions.
Major Products:
Gallium(I) Iodide: Formed by the reduction of gallium triiodide.
Organogallium Compounds: Formed by substitution reactions with alkyl or aryl lithium reagents.
相似化合物的比较
- Gallium(III) Chloride (GaCl₃)
- Gallium(III) Bromide (GaBr₃)
- Indium(III) Iodide (InI₃)
Comparison:
- Gallium(III) Chloride and Gallium(III) Bromide: These compounds are similar to gallium triiodide in terms of their chemical properties and uses. gallium triiodide is unique in its lower boiling point and its specific applications in the synthesis of gallium nitride crystals .
- Indium(III) Iodide: This compound is similar to gallium triiodide but is used less frequently in industrial applications. Gallium triiodide is preferred for its higher reactivity and better-defined chemical behavior .
Gallium triiodide stands out due to its versatility in various chemical reactions and its significant role in the synthesis of advanced materials.
属性
IUPAC Name |
gallium;triiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ga.3HI/h;3*1H/q+3;;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRNSCDYNYYYHT-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ga+3].[I-].[I-].[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GaI3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.436 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13450-91-4 |
Source


|
| Record name | Gallium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13450-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
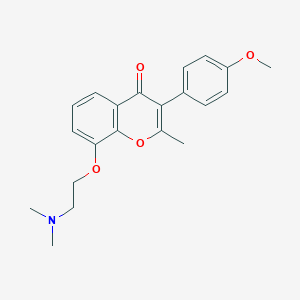
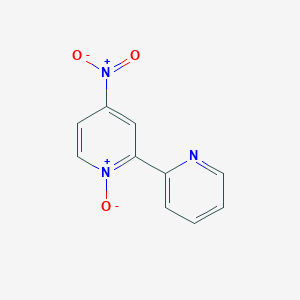
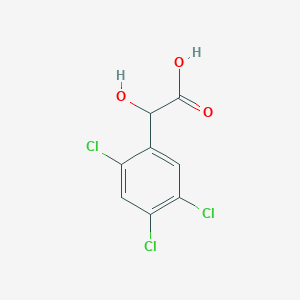

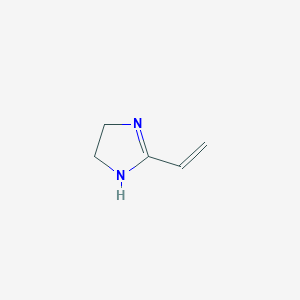
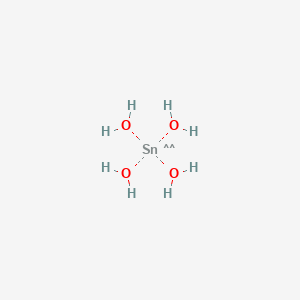
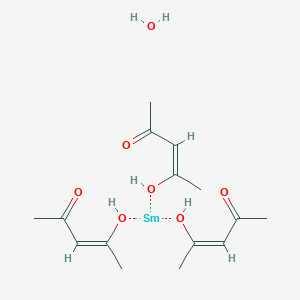
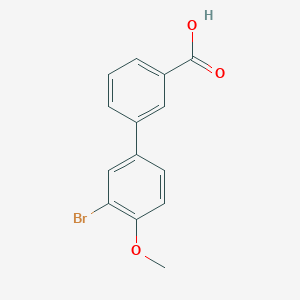
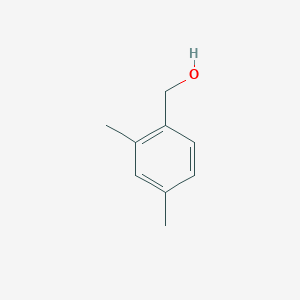
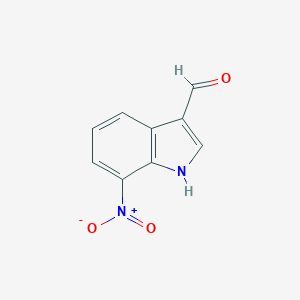
![[2-[(6S,8S,9S,10R,13S,14S,17R)-6-chloro-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B88207.png)
